1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Overview
Description
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a benzene ring fused with an isoxazole ring, with a chlorine atom at the 5th position and a phenyl group at the 3rd position. Benzisoxazoles are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-nitrobenzaldehyde with phenylhydrazine, followed by cyclization to form the benzisoxazole ring. The reaction conditions often include the use of strong bases such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs2CO3) in aprotic solvents .
Industrial Production Methods
Industrial production of benzisoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzisoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzisoxazole compounds.
Scientific Research Applications
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: A closely related compound with similar structural features.
Benzoxazole derivatives: Compounds with a benzoxazole ring, known for their diverse biological activities.
Uniqueness
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2-benzoxazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-9-12(7-11(10)16)17-15-13(9)8-4-2-1-3-5-8/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHUUYHFFNPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448909 | |
Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123574-95-8 | |
Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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